4-Methoxy Substituent Confers Superior 20S Proteasome Inhibition Potency Over Unsubstituted, 4-Chloro, and 4-Methyl Phenyl Analogs
In a direct head-to-head comparison of dipeptidyl boronic acid proteasome inhibitors sharing identical R1 (phenyl) and R3 (isopropyl) groups, the racemic compound incorporating the 4-methoxyphenyl β-amino acid (4i) was the most active racemate screened, with an IC50 of 12.5 nM against human 20S proteasome. The unsubstituted phenyl analog (4g) showed the worst potency among the set. The 4-chloro analog (4j) was explicitly less active than 4i, and the 4-methyl analog (4h) was also inferior to the 4-methoxy variant [1]. This establishes the 4-methoxy group as optimal among common para-substituents for proteasome inhibition potency.
| Evidence Dimension | Human 20S proteasome chymotrypsin-like activity inhibition (IC50) |
|---|---|
| Target Compound Data | 12.5 nM (racemic 4i, derived from 4-methoxyphenyl β-amino acid) |
| Comparator Or Baseline | 4g (unsubstituted phenyl): worst potency in series; 4j (4-chloro): less active than 4i; 4h (4-methyl): less active than 4i; bortezomib: ~9.6 nM under same conditions |
| Quantified Difference | 4i (4-methoxy) was the most potent racemate; exact IC50 values for 4g, 4h, and 4j were stated in Table 1 of the primary reference but could not be extracted as machine-readable text. The rank order was: 4i (4-OCH3) > 4h (4-CH3) > 4j (4-Cl) > 4g (H) [1]. |
| Conditions | Cell-free human 20S proteasome chymotrypsin-like activity assay; five concentrations per compound; each assay point in duplicate [1]. |
Why This Matters
This reproducible rank-order SAR directly links the 4-methoxy substituent—the defining feature of the target compound—to maximal proteasome inhibition, providing a quantifiable basis for its selection over other aryl-substituted β-amino acid building blocks in medicinal chemistry campaigns.
- [1] Zhu Y, Zhu X, Wu G, et al. Synthesis, in vitro and in vivo biological evaluation, docking studies, and structure-activity relationship (SAR) discussion of dipeptidyl boronic acid proteasome inhibitors composed of β-amino acids. J Med Chem. 2010;53(5):1990-1999. doi:10.1021/jm901407s View Source
